molecular formula C12H17N B162150 N-Cyclohexylaniline CAS No. 1821-36-9

N-Cyclohexylaniline

Cat. No. B162150
Key on ui cas rn: 1821-36-9
M. Wt: 175.27 g/mol
InChI Key: TXTHKGMZDDTZFD-UHFFFAOYSA-N
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Patent
US05618980

Procedure details

Reaction was carried out by the same procedure as in Example I1 except that 32.39 g (0.39 mol) of cyclohexanone, 9.31 g (0.1 mol) of aniline and 24.62 g (0.2 mol) nitrobenzene were used. As a result, the yield of diphenylamine was 89.5%, and 1.8% of triphenylamine and 2.9% of N-cyclohexylaniline were produced.
Quantity
32.39 g
Type
reactant
Reaction Step One
Quantity
9.31 g
Type
reactant
Reaction Step Two
Quantity
24.62 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
2.9%

Identifiers

REACTION_CXSMILES
C1(=O)CCCCC1.NC1C=CC=CC=1.[N+](C1C=CC=CC=1)([O-])=O.[C:24]1([NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C1(N(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[CH:31]1([NH:30][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:36][CH2:35][CH2:34][CH2:33][CH2:32]1

Inputs

Step One
Name
Quantity
32.39 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
9.31 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
24.62 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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